Boc-(R)-alpha-(2-furanylmethyl)-proline
Description
Boc-(R)-alpha-(2-furanylmethyl)-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-furanylmethyl substituent at the alpha position of the pyrrolidine ring. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., benzyl-, thiophenyl-, and trifluoromethylbenzyl-substituted prolines) offer insights into substituent effects on physicochemical properties and functional behavior.
Properties
IUPAC Name |
(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANFHNJFIHFCFK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-(R)-alpha-(2-furanylmethyl)-proline with five structurally related proline derivatives, highlighting substituent variations, molecular properties, and experimental data.
Key Observations:
Substituent Effects on Molecular Weight :
- Halogenated groups (e.g., bromine in ) significantly increase molecular weight (376.27 vs. 305.37 for benzyl ).
- Heteroaromatic substituents (thiophene , thiazole ) introduce sulfur, contributing to higher molecular weights compared to benzyl.
Thiazole () and thiophene () rings provide π-electron systems for non-covalent interactions, which could enhance binding in biological targets.
Physical Properties: The benzyl derivative () exhibits a well-defined melting point (154–156°C), suggesting high crystallinity, whereas other analogs lack reported thermal data. Storage conditions (2–8°C for ) and hazards (Xn for ) highlight stability concerns common to Boc-protected amino acids.
Structural Diversity :
- Allyl () and benzyl groups introduce flexibility and rigidity, respectively, impacting conformational preferences in peptide chains.
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